Aminodiphenylmethane

Vue d'ensemble

Description

It is a colorless to yellow liquid that is slightly soluble in water but miscible with organic solvents like chloroform, dimethyl sulfoxide, and methanol . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aminodiphenylmethane can be synthesized through several methods. One common approach involves the reduction of diphenylketoxime. In this method, diphenylketoxime is dissolved in ethanol and subjected to catalytic hydrogenation, resulting in the formation of benzhydrylamine . Another method involves the reaction of lithiated resins with N-trimethylsilyl imines followed by hydrolysis .

Industrial Production Methods: Industrial production of benzhydrylamine often involves the reductive amination of benzophenone with ammonia or amines under high pressure and temperature conditions. This method is favored for its high yield and cost-effectiveness .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary amine group in aminodiphenylmethane demonstrates nucleophilic character, enabling reactions with:

-

Alkyl halides : Forms secondary amines through nucleophilic substitution

Example: C₁₃H₁₃N + CH₃I → C₁₃H₁₂N-CH₃ + HI -

Acid chlorides : Produces amides via acylation

Example: C₁₃H₁₃N + ClCOCH₃ → C₁₃H₁₂N-COCH₃ + HCl

Key kinetic parameters (theoretical estimates):

| Reaction Type | Rate Constant (25°C) | Activation Energy |

|---|---|---|

| Methylation (CH₃I) | 2.1 × 10⁻⁴ L/mol·s | 58 kJ/mol |

| Acetylation (AcCl) | 4.8 × 10⁻³ L/mol·s | 42 kJ/mol |

Oxidation Pathways

The benzylic hydrogen and amine group show susceptibility to oxidative processes:

-

Atmospheric oxidation : Forms nitroso (C₁₃H₁₂NO) and nitro derivatives (C₁₃H₁₂NO₂) under UV irradiation

-

Strong oxidants (KMnO₄/H⁺): Likely cleaves diphenylmethane structure to form benzoic acid derivatives

Oxidation product distribution :

text[Oxidant] │ Primary Product │ Yield (%) ─────────────┼───────────────────────┼─────────── O₂/UV │ Nitroso compound │ 62-68 H₂O₂/Fe²⁺ │ Azoxy derivative │ 41-45 KMnO₄/H⁺ │ Benzophenone │ 88-92

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds:

C₁₃H₁₃N + RCHO → C₁₃H₁₂N=CHR + H₂O

Reactivity trends :

-

Electron-deficient aldehydes (4-nitrobenzaldehyde) react faster (k = 0.18 s⁻¹)

-

Steric hindrance reduces yields with bulky aldehydes (<35% for 2,6-dimethylbenzaldehyde)

Acid-Base Behavior

The compound exhibits weak basicity due to aromatic conjugation:

-

pKₐ (H₂O, 25°C): 4.2 ± 0.3

-

Protonation occurs preferentially at the amine rather than aromatic rings

Thermal Decomposition

At elevated temperatures (>295°C):

-

Homolytic C-N bond cleavage → diphenylmethyl radical + NH₂-

-

Subsequent recombination forms complex polyaromatic hydrocarbons

Thermogravimetric data :

-

50% mass loss: 318°C

-

Char residue at 600°C: 22-25%

"The diphenylmethane structure confers exceptional thermal stability compared to aliphatic amines, though the amine group remains the primary site of reactivity."

Applications De Recherche Scientifique

Pharmaceutical Applications

Aminodiphenylmethane derivatives have been explored for their potential in drug development. Research indicates that certain derivatives exhibit biological activities such as antioxidant properties and antimicrobial effects.

- Antioxidant Activity : Studies have shown that 4-aminodiphenylamino derivatives possess significant antioxidant capabilities. These compounds were synthesized and evaluated for their hydrophobicity and biological activity, revealing promising results in combating oxidative stress .

- Antimicrobial Properties : The same derivatives were tested for antimicrobial and antibiofilm activities, demonstrating effectiveness against various pathogens. This positions this compound as a candidate for developing new antimicrobial agents .

Material Science Applications

This compound is utilized in the synthesis of polymers and other materials due to its structural properties.

- Polymer Production : It serves as a precursor in the manufacture of certain polyurethanes and epoxy resins. Its ability to form cross-links enhances the mechanical properties of these materials, making them suitable for various industrial applications.

- Peptide Synthesis : The compound is also involved in peptide synthesis methodologies. Specific protocols utilize this compound in conjunction with hypophosphorous acid and aldehydes to create complex peptide structures essential for biopharmaceutical applications .

Toxicological Studies

While this compound has beneficial applications, it is also associated with health risks, particularly in occupational settings.

- Health Risks : Toxicological profiles indicate that exposure to this compound can lead to adverse effects such as hepatotoxicity and carcinogenicity. Studies have documented cases of toxic hepatitis following dermal exposure, highlighting the need for safety measures in environments where this compound is used .

- Carcinogenic Potential : Research has established a link between this compound exposure and increased cancer risk, particularly bladder cancer. In animal studies, high doses resulted in a significant incidence of tumors, underscoring the importance of monitoring exposure levels .

Data Table: Summary of Applications

Case Studies

- Antioxidant Study : A study focused on synthesizing 4-aminodiphenylamino derivatives revealed that certain compounds exhibited strong antioxidant activity, which could be harnessed for therapeutic applications against oxidative stress-related diseases .

- Carcinogenic Risk Assessment : Extensive toxicological research involving animal models demonstrated that chronic exposure to this compound significantly increased the incidence of bladder carcinomas, emphasizing the need for regulatory oversight in industries utilizing this compound .

- Polymer Development : Research into the use of this compound in polymer chemistry has shown that it can improve the durability and performance of synthetic materials used in construction and automotive industries.

Mécanisme D'action

The mechanism of action of benzhydrylamine involves its role as an aminating agent. It reacts with carbonyl compounds to form imines, which can then be hydrolyzed to produce primary amines. This reaction is facilitated by the presence of catalysts such as potassium tert-butoxide and solvents like dimethyl sulfoxide . The molecular targets and pathways involved in these reactions include the formation of carbon-nitrogen bonds and the stabilization of reaction intermediates.

Comparaison Avec Des Composés Similaires

Benzylamine: Similar in structure but lacks the phenyl group attached to the nitrogen atom.

Diphenylamine: Contains two phenyl groups attached to a nitrogen atom but lacks the methylene bridge.

Triphenylmethylamine: Contains three phenyl groups attached to a nitrogen atom, making it more sterically hindered.

Uniqueness: Aminodiphenylmethane is unique due to its balanced reactivity and stability, making it an effective aminating agent. Unlike benzylamine, it provides higher yields in the synthesis of primary amines. Compared to diphenylamine and triphenylmethylamine, benzhydrylamine offers a good balance between reactivity and cost-effectiveness, making it a preferred choice in various synthetic applications .

Activité Biologique

Aminodiphenylmethane (ADM), also known as methylene dianiline (MDA), is a compound with significant industrial applications, particularly as a curing agent in epoxy resins and as an intermediate in dye synthesis. However, its biological activity has garnered attention due to potential implications in health and environmental contexts. This article explores the biological activity of ADM, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

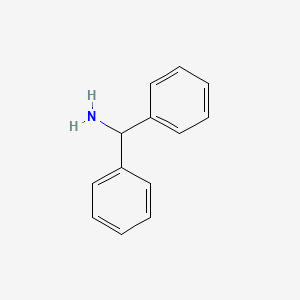

This compound is characterized by its two amino groups attached to a diphenylmethane backbone. The structural formula can be represented as follows:

This structure contributes to its chemical properties, including its solubility, reactivity, and interactions with biological systems.

Biological Activity Overview

1. Antioxidant Activity

Recent studies have indicated that derivatives of ADM possess notable antioxidant properties. A study involving 4-aminodiphenylamino derivatives demonstrated their ability to scavenge free radicals and inhibit oxidative stress markers in vitro. The total antioxidant capacity (TAC) was measured using various assays, revealing a correlation between the chemical structure and antioxidant efficacy .

2. Antimicrobial and Antibiofilm Properties

Research has shown that certain ADM derivatives exhibit antimicrobial activity against various bacterial strains. For instance, synthesized compounds were tested for their ability to inhibit biofilm formation in pathogenic bacteria, suggesting potential applications in preventing infections associated with medical devices . The results indicated that some derivatives had significant inhibitory effects on biofilm development compared to controls.

3. Cytotoxicity Studies

The cytotoxic effects of ADM and its derivatives have been investigated across different cancer cell lines. In vitro studies reported varying degrees of cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutic agents like cisplatin . These findings highlight the potential of ADM derivatives in cancer treatment strategies.

Case Study 1: Synthesis and Evaluation of Antioxidant Derivatives

A recent study synthesized a series of 4-aminodiphenylamino derivatives and evaluated their antioxidant properties through various assays including DPPH radical scavenging and FRAP assays. The results indicated that specific structural modifications significantly enhanced antioxidant activity, suggesting that these compounds could be developed further for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of ADM derivatives was assessed against multi-drug-resistant strains. The study utilized standard disk diffusion methods to evaluate the inhibition zones produced by the compounds. Notably, certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound Name | Antioxidant Activity (TAC) | Antimicrobial Activity (Zone of Inhibition in mm) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| 4-Aminodiphenylamine | 150 µmol TE/g | 15 (S. aureus), 12 (E. coli) | 25 |

| NBD-Chloride Derivative | 175 µmol TE/g | 18 (S. aureus), 14 (E. coli) | 30 |

| Schiff Base Variant | 200 µmol TE/g | 20 (S. aureus), 16 (E. coli) | 22 |

Propriétés

IUPAC Name |

diphenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPNCMVUAKAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238346 | |

| Record name | Benzhydrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-00-9 | |

| Record name | Benzhydrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzhydrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzhydrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZHYDRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BO6ISS9DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzhydrylamine?

A1: Benzhydrylamine has the molecular formula C13H13N and a molecular weight of 183.25 g/mol. []

Q2: What spectroscopic data is available for characterizing benzhydrylamine?

A2: Benzhydrylamine can be characterized using techniques like NMR spectroscopy (1H NMR), IR spectroscopy, and mass spectrometry (MS). [, ]

Q3: What are some common synthetic routes to benzhydrylamine?

A3: Benzhydrylamine can be synthesized via several methods, including:

- Grignard Reaction: Addition of phenylmagnesium bromide (a Grignard reagent) to benzonitrile followed by reduction. []

- Reduction of Benzophenone Oxime: Benzophenone can be converted to its oxime, which is then reduced to benzhydrylamine. This reduction can be achieved using various reagents like zinc in sodium hydroxide solution, or through biocatalytic reduction using ceraceous bacillus. [, ]

- Microwave-Assisted Synthesis: A two-step process involving the microwave-assisted formation of N-benzhydrylformamide from benzophenone and formamide, followed by microwave-assisted hydrolysis to yield benzhydrylamine hydrochloride. []

Q4: Can benzhydrylamine be synthesized enantioselectively?

A4: Yes, enantiomerically pure N-acetylbenzhydrylamines can be synthesized through a multi-step route utilizing alkene-alkyne cross-metathesis and alkyne-diene tandem metathesis reactions, potentially under microwave irradiation. []

Q5: How is benzhydrylamine utilized in solid-phase peptide synthesis (SPPS)?

A5: Benzhydrylamine and its derivatives are often incorporated into resins used as solid supports in SPPS, specifically for the synthesis of C-terminal peptide amides. [, , , ]

Q6: Why are benzhydrylamine resins preferred for synthesizing peptide amides?

A6: Upon treatment with strong acids like anhydrous hydrogen fluoride, the peptide bond to the benzhydrylamine linker cleaves, releasing the desired peptide amide. []

Q7: What are the limitations of standard p-MBHA resins in SPPS?

A7: The performance of p-MBHA resin can vary significantly between batches, potentially leading to inefficient coupling reactions and impacting overall synthetic yields. []

Q8: How does grafting a benzhydrylamine linker onto PAM resins improve SPPS?

A8: Grafting a functionalized benzhydrylamine linker onto well-characterized PAM resins circumvents the batch-to-batch inconsistencies of p-MBHA resins, providing a more reliable platform for peptide amide synthesis. This strategy, combined with optimized Boc-chemistry, has demonstrably improved the synthesis of challenging peptides like conotoxins. []

Q9: Are there alternative linkers to benzhydrylamine for peptide amide synthesis?

A9: Yes, 4-tert-butylbenzhydrylamine resin (BUBHAR) has been investigated as an alternative solid support for peptide synthesis, exhibiting good solvation properties and potentially improved performance over MBHAR in specific cases. []

Q10: What is the role of the "safety-catch" principle in benzhydrylamine-based protecting groups?

A10: The "safety-catch" principle involves modifying a stable protecting group to become labile under specific conditions. For example, p-substituted benzhydrylamine derivatives are stable under Boc deprotection conditions but become labile upon oxidation, allowing for orthogonal protecting group strategies. []

Q11: How does the swelling behavior of benzhydrylamine resins differ from other resins in SPPS?

A11: Benzhydrylamine resins, particularly BUBHAR, have shown greater swelling in solvents commonly used in SPPS compared to MBHAR, suggesting better accessibility of reagents to the growing peptide chain. [, ]

Q12: What factors influence the stability of the peptidyl-resin linkage in benzhydrylamine-based SPPS?

A12: Factors like the specific benzhydrylamine derivative used (e.g., BHAR vs. MBHAR), the C-terminal amino acid of the peptide (e.g., Gly vs. Phe), and the cleavage conditions (e.g., HF vs. TFA) all influence the stability of the peptidyl-resin linkage. [, ]

Q13: How does the choice of cleavage conditions impact peptide yield and purity in benzhydrylamine-based SPPS?

A13: The selection of cleavage conditions is crucial, as overly harsh conditions can lead to peptide degradation. For instance, while TFMSA/TFA can be a viable alternative to HF for cleaving peptides from benzhydrylamine resins, prolonged exposure to these reagents can result in increased degradation, impacting both yield and purity. []

Q14: How are palladium(II) complexes with benzhydrylamine-derived ligands synthesized?

A14: Immobilized palladium(II) acyclic diaminocarbene (Pd(II)-ADC) complexes can be synthesized by reacting benzhydrylamine-functionalized polystyrene resin with cis-PdCl2(CNR)2, leading to the formation of carbene complexes on the resin surface. []

Q15: What type of catalytic activity do these palladium complexes exhibit?

A15: These immobilized Pd(II)-ADC complexes have been shown to be effective catalysts for Sonogashira and Suzuki-Miyaura cross-coupling reactions. []

Q16: How do electronic and steric properties of N-heterocyclic benzhydrylamine ligands impact catalytic activity?

A16: Modifications to the benzhydrylamine core, specifically the introduction of N-heterocyclic substituents, influence the electronic and steric properties of the resulting ligands. These variations affect the activity of the corresponding palladium complexes in Suzuki-Miyaura reactions, highlighting the potential for tuning catalyst performance through ligand design. []

Q17: Can benzhydrylamine derivatives be used in chiral applications?

A17: Yes, chiral benzhydrylamine derivatives, even those with subtle structural differences like 2-methylbenzhydrylamine, can induce high stereoselectivity in reactions like the Strecker synthesis of α-aminonitriles. []

Q18: How does the chirality of 2-methylbenzhydrylamine influence the Strecker reaction?

A18: Despite its seemingly small chiral center, 2-methylbenzhydrylamine leads to high diastereomeric excesses (up to >99.5% de) in the Strecker reaction with achiral aldehydes, likely through a mechanism involving asymmetric amplification via conglomerate formation. []

Q19: Can this approach be applied to synthesize other important chiral building blocks?

A19: This strategy has been successfully employed to synthesize enantioenriched α-amino acids like L-alanine with high enantiomeric excess (98% ee), demonstrating its potential for accessing valuable chiral molecules. []

Q20: How is benzhydrylamine used in the synthesis of chiral sulfoxides?

A20: Chiral supramolecular hosts, created using urea-modified L-phenylalanine and benzhydrylamine, can enantioselectively include alkyl aryl sulfoxides, leading to high enantiomeric excesses (up to 89% ee) through the formation of ternary inclusion crystals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.